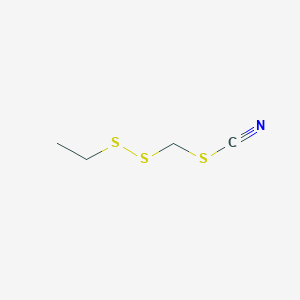
(Ethyldisulfanyl)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethyldisulfanyl)methyl thiocyanate is an organic compound characterized by the presence of both disulfide and thiocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyldisulfanyl)methyl thiocyanate typically involves the reaction of ethyl disulfide with methyl thiocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethyldisulfanyl)methyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Ethyldisulfanyl)methyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Ethyldisulfanyl)methyl thiocyanate involves its interaction with molecular targets through its thiocyanate and disulfide groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes. The compound’s ability to form disulfide bonds with thiol-containing biomolecules is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Methyldisulfanyl)methyl thiocyanate
- Ethanethiol
- Methanethiol
Comparison
(Ethyldisulfanyl)methyl thiocyanate is unique due to the presence of both ethyl and thiocyanate groups, which confer distinct chemical properties compared to similar compounds. For instance, (Methyldisulfanyl)methyl thiocyanate has a methyl group instead of an ethyl group, leading to differences in reactivity and applications. Ethanethiol and methanethiol, on the other hand, lack the thiocyanate group, making them less versatile in certain chemical reactions.
Eigenschaften
CAS-Nummer |
61079-31-0 |
|---|---|
Molekularformel |
C4H7NS3 |
Molekulargewicht |
165.3 g/mol |
IUPAC-Name |
(ethyldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C4H7NS3/c1-2-7-8-4-6-3-5/h2,4H2,1H3 |
InChI-Schlüssel |
DSNKXXQYBCMIEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCSSCSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


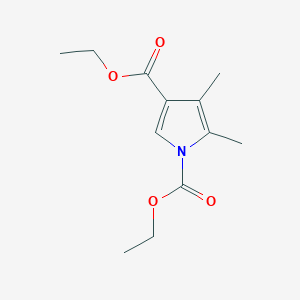
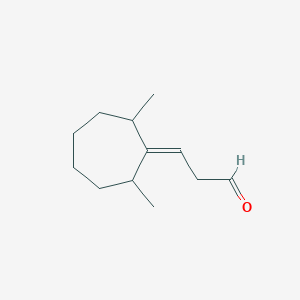
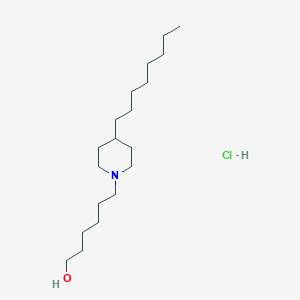
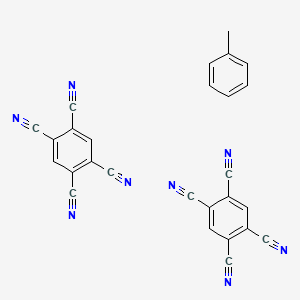
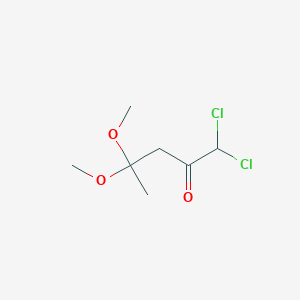
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
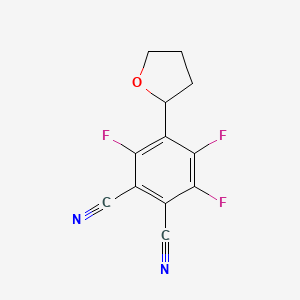

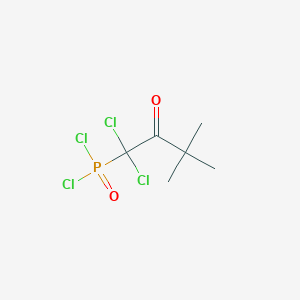
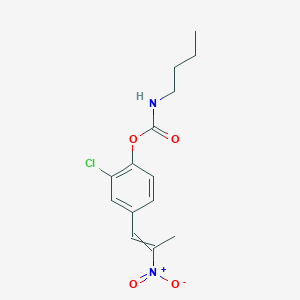
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
